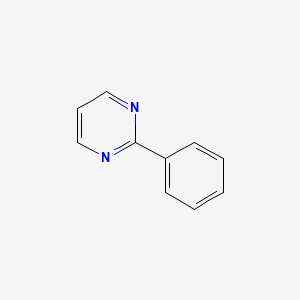

2-Phenylpyrimidine

Descripción

Contextualization of Pyrimidine Scaffolds in Advanced Chemical Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, holding profound significance across various scientific disciplines, most notably in biology and medicinal chemistry. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, pyrimidine is a fundamental building block of life, forming the core structure of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA gsconlinepress.comresearchgate.netheteroletters.orggrowingscience.com. This inherent biological relevance has established pyrimidines as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and can interact with multiple biological targets researchgate.netheteroletters.orggrowingscience.commdpi.com. The versatility of the pyrimidine scaffold allows for extensive structural modifications, leading to a vast array of derivatives with diverse pharmacological properties.

Overview of Strategic Research Domains Involving Pyrimidine Derivatives

Research into pyrimidine derivatives spans multiple strategic domains due to their broad spectrum of activities. In medicinal chemistry and pharmaceuticals , these compounds are extensively investigated for their potential therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, anti-HIV, antioxidant, antimalarial, analgesic, anticonvulsant, and antihypertensive properties gsconlinepress.comheteroletters.orgmdpi.comontosight.aiontosight.aiekb.egresearchgate.netrsc.orgontosight.aitandfonline.com. They are explored as inhibitors of key enzymes, such as Bruton's tyrosine kinase (BTK) for B-cell malignancies nih.govrsc.org, and as agents targeting specific cellular pathways involved in cancer progression, like telomerase inhibition nih.gov. Beyond human health, pyrimidine derivatives also find applications in agrochemicals as pesticides and plant growth regulators ekb.eg. Furthermore, their unique electronic and structural properties make them valuable in materials science , particularly in the development of electron-transport materials for organic light-emitting devices (OLEDs) rsc.org and in the design of liquid crystalline materials psu.edu.

Rationale for Focused Academic Inquiry into 2-Phenylpyrimidine

The specific substitution pattern of a phenyl group at the 2-position of the pyrimidine ring, as seen in this compound, introduces distinct chemical and electronic characteristics that warrant focused academic investigation. The presence of the phenyl moiety influences the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its reactivity and its interactions with biological targets or material matrices cymitquimica.comlookchem.com. This phenyl substituent can serve as a crucial anchor point for further chemical modifications, enabling the synthesis of complex derivatives with tailored properties for specific applications lookchem.com. For instance, derivatives of this compound have demonstrated significant potential as potent Bruton's tyrosine kinase (BTK) inhibitors, showing promise in the treatment of B-cell leukemia nih.govrsc.org, and as telomerase inhibitors with antiproliferative activity nih.gov. Moreover, the this compound skeleton has been utilized in the design of advanced materials for optoelectronic applications, such as electron-transport materials in highly efficient green organic light-emitting devices rsc.org.

Scope and Objectives of Contemporary Research on this compound

Current research on this compound and its derivatives is multifaceted, focusing on several key objectives. A primary goal is the development of novel and efficient synthetic methodologies to access a diverse range of this compound compounds tandfonline.comnih.govrsc.orgnih.govrsc.orgnih.govarabjchem.orgresearchgate.net. Concurrently, extensive efforts are dedicated to the biological evaluation of these synthesized compounds, particularly their anticancer, antimicrobial, and antifungal activities, often involving structure-activity relationship (SAR) studies to identify key structural features responsible for desired effects nih.govrsc.orgnih.govnih.gov. In the realm of materials science, research aims to design and synthesize this compound-based compounds for applications in organic electronics rsc.org and liquid crystals psu.edu. Computational studies , including molecular docking and density functional theory (DFT) calculations, are increasingly employed to predict molecular properties, understand binding mechanisms, and guide the rational design of new derivatives with enhanced efficacy or specific functionalities researchgate.net.

Propiedades

IUPAC Name |

2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDQFOKSZYEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345934 | |

| Record name | 2-Phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-45-0 | |

| Record name | 2-Phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Properties

Synthesis of this compound Derivatives

Research efforts have focused on developing efficient protocols for synthesizing diverse this compound scaffolds. These include:

Biginelli-type Reactions and Modifications: While the classical Biginelli reaction typically yields dihydropyrimidines, modifications and subsequent transformations can lead to pyrimidine derivatives, including those with phenyl substituents at the 2-position arabjchem.orgresearchgate.net.

Multicomponent Reactions (MCRs): One-pot, three-component reactions in aqueous media, often catalyzed by surfactants, have been developed for the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, followed by sulfonylation to yield further complex structures tandfonline.com.

Condensation and Cyclization: Reactions involving aromatic aldehydes, malononitrile, and benzamidine hydrochloride, or condensation of pyrimidine intermediates with specific reagents, are common routes tandfonline.comrsc.org.

Table 1: Representative Synthesis Yields of this compound Derivatives

| Derivative/Compound Class | Synthesis Method/Starting Materials | Yield (%) | Reference |

| This compound | General synthesis routes | N/A | cymitquimica.comlookchem.com |

| 4,6-Dichloro-2-phenylpyrimidine | Multi-step reactions from simpler pyrimidine derivatives | N/A | ontosight.ai |

| This compound coumarin derivatives (e.g., Compound 13) | Design and synthesis involving pyrimidine and coumarin moieties | N/A | nih.gov |

| 2-Phenyl pyrimidine derivatives (e.g., 11a-11i) | Multi-step synthesis from 4-nitrobenzaldehyde, hydroxylamine hydrochloride, ammonium chloride, etc. | Varies | nih.gov |

| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate (2a) | Reaction with appropriate reagents | 83.24% | mdpi.com |

| Ethyl 4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidine-5-carboxylate (2b) | Reaction with appropriate reagents | 82.28% | mdpi.com |

| 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives | Surfactant-mediated three-component reaction in water | N/A | tandfonline.com |

| 4-Phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives | Sulfonylation of 4-amino group using benzensulfonyl chloride | N/A | tandfonline.com |

| Electron-transport materials (e.g., BPyPPM 1) | Synthesis of this compound skeleton-based multifunctional electron-transport materials | N/A | rsc.org |

Note: "N/A" indicates that specific yield percentages were not detailed in the provided snippets for these examples.

Classic Cyclization Approaches and Their Mechanistic Elucidation

Chemical and Physical Properties

This compound is an organic compound characterized by a pyrimidine ring substituted with a phenyl group at the 2-position cymitquimica.comlookchem.com. Its molecular formula is C₁₀H₈N₂ cymitquimica.comlookchem.comsigmaaldrich.com, with a molecular weight of approximately 156.18 g/mol lookchem.comsigmaaldrich.com. It typically appears as a solid sigmaaldrich.com. The compound exhibits moderate solubility in organic solvents cymitquimica.com. Its physical properties, such as melting point and boiling point, vary depending on the specific derivative and purity, but for this compound itself, reported values include a melting point of 37.0-41.0 °C and a boiling point of 100 °C/5 mmHg lookchem.com. The presence of the phenyl group and the nitrogen atoms in the pyrimidine ring contributes to its aromatic nature and potential for π-π stacking and hydrogen bonding interactions lookchem.comresearchgate.net.

Table 2: Key Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | cymitquimica.comlookchem.comsigmaaldrich.com |

| Molecular Weight | 156.18 g/mol | lookchem.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 37.0–41.0 °C | lookchem.com |

| Boiling Point | 100 °C/5 mmHg | lookchem.com |

| Density | 1.106 g/cm³ | lookchem.com |

| Flash Point | 51.4 °C | lookchem.com |

| Solubility | Moderate in organic solvents | cymitquimica.com |

Theoretical and Computational Studies of 2-phenylpyrimidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods are fundamental for elucidating the electronic distribution, molecular orbitals, and stable geometric configurations of 2-phenylpyrimidine.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is widely utilized to investigate the electronic structure of this compound. Studies employing DFT, often with functionals like B3LYP, analyze molecular orbitals (HOMO-LUMO gaps), electron density distribution, and atomic charges. These calculations help in understanding the molecule's reactivity, stability, and potential for charge transfer. For instance, DFT calculations on related phenylpyrimidine derivatives have shown excellent concurrence with experimental data for structural parameters, confirming the reliability of the method researchgate.net. The B3LYP/6-311++G(d,p) level of theory has been applied to study the electronic properties of this compound-4,6-diamine, revealing insights into its reactivity and stability in different solvents researchgate.net. DFT calculations are also instrumental in predicting nonlinear optical (NLO) properties by analyzing parameters like hyperpolarizability, which is often found to be maximal at planar conformations for phenyl-substituted azabenzenes karatekin.edu.tr.

Ab Initio Methods for Geometric Optimization and Energetics

Ab initio methods, such as Hartree-Fock (HF) and its derivatives, are employed for rigorous geometric optimization and the calculation of molecular energetics. These methods provide high-accuracy predictions of bond lengths, bond angles, and dihedral angles, which define the molecule's stable conformation. For example, HF/STO-3G calculations have been used to study the conformational behavior of phenylpyrimidines, including this compound, with optimized dihedral angles being compatible with other computational results karatekin.edu.tr. Ab initio calculations are also crucial for establishing accurate potential energy surfaces, which are essential for understanding reaction pathways and molecular stability. The process of geometry optimization involves iterative calculations to find the lowest energy configuration of the molecule, a fundamental step in computational chemistry shodor.orglupinepublishers.comuni-kiel.de.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of this compound. These simulations track the movement of atoms over time, providing insights into the molecule's conformational landscape, including the rotation around bonds, such as the phenyl-pyrimidine linkage. Such studies can reveal preferred dihedral angles and the energy barriers associated with conformational changes karatekin.edu.trnih.govresearchgate.netnih.gov. For instance, MD simulations have been used to confirm docking results and assess the stability of ligand-protein complexes, which can be relevant for understanding the molecule's interactions in biological systems nih.gov. By simulating the molecule's movement in a solvent or membrane environment, MD provides a dynamic picture of its behavior, complementing static structural calculations.

Prediction of Spectroscopic Signatures through Computational Spectroscopy

Computational spectroscopy aims to predict and assign experimental spectroscopic data, such as NMR and vibrational spectra, by calculating the relevant molecular properties.

Theoretical NMR Chemical Shift Predictions

Theoretical NMR chemical shift predictions are performed using quantum chemical calculations, often DFT, to simulate the magnetic environment of atomic nuclei. These predicted shifts can be correlated with experimental NMR data to aid in structural elucidation and confirmation. Studies on substituted phenylpyrimidine derivatives have demonstrated good linear correlations between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts, validating the accuracy of these computational approaches mdpi.comresearchgate.net. Hammett parameters are frequently used as molecular descriptors in quantitative structure-property relationship (QSPR) models to characterize the effects of substituents on NMR chemical shifts in phenylpyrimidine derivatives mdpi.comresearchgate.net.

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Vibrational frequency analysis, using methods like DFT, is crucial for interpreting Infrared (IR) and Raman spectra of this compound. Calculations predict the vibrational modes and their corresponding wavenumbers, which are then assigned to specific functional groups and molecular vibrations. Studies on related pyrimidine derivatives have shown excellent conformity between experimental and computed vibrational frequencies, with detailed vibrational energy distribution analyses often performed to assign specific peaks researchgate.netresearchgate.netresearchgate.net. For example, the B3LYP/6-311++G(d,p) level of theory has been used to calculate and assign vibrational frequencies for this compound-4,6-diamine, showing good agreement with experimental IR and FT-Raman spectra researchgate.net. These analyses are vital for identifying characteristic vibrations of the pyrimidine ring and the phenyl substituent.

Compound List

Electronic Absorption and Emission Spectra Calculations

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the electronic absorption and emission spectra of molecules like this compound. Studies have employed these techniques to elucidate the photophysical properties of this compound derivatives. For instance, research on this compound-4, 6-diamine (PPD) utilized DFT and TD-DFT at the B3LYP/6-311++G(d,p) theoretical level to investigate its molecular electronic properties researchgate.net. Similarly, studies on thiopyrimidine derivatives, which include phenylpyrimidine structures, have estimated photophysical properties using TD-DFT at the B3LYP/6-311G(d,p) level of theory sci-hub.stacs.org. These calculations provide insights into the electronic transitions responsible for light absorption and emission, contributing to the understanding of the molecule's behavior in photophysical processes.

Computational Analysis of Reactivity and Reaction Pathways

Computational analysis plays a crucial role in dissecting the reactivity of chemical compounds and mapping out their potential reaction pathways.

Transition State Characterization for Elementary Reactions

The characterization of transition states is fundamental to understanding the mechanisms of elementary chemical reactions. Computational studies, often employing DFT, are used to investigate reaction pathways and identify transition states. While direct experimental transition state characterization for specific elementary reactions of this compound itself is not detailed in the provided search results, computational studies on related pyrimidine systems and reactions involving this compound derivatives have explored reaction mechanisms beilstein-journals.orgacs.orgresearchgate.netnih.govfrontiersin.org. For example, DFT calculations have been used to analyze mechanisms for pyrimidine formation, including the characterization of transition states in proposed reaction pathways acs.org. Studies on nucleophilic aromatic substitution (SNAr) reactions involving other substituted pyrimidines have also computationally analyzed reaction pathways and transition states to elucidate reaction mechanisms researchgate.netnih.govfrontiersin.org. The mention of "Computational study of reaction mechanism" in the context of this compound derivatives suggests the application of these analytical techniques beilstein-journals.org.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, particularly the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is a powerful tool for predicting molecular reactivity. Studies have calculated HOMO-LUMO energies and energy gaps for this compound derivatives using DFT researchgate.netsci-hub.stacs.orgnih.govacs.org. The energy gap (Eg) between HOMO and LUMO provides insights into a molecule's stability, electron distribution, electrical conductivity, and sensitivity researchgate.net. A larger energy gap generally correlates with higher stability and lower reactivity, while a smaller gap suggests greater chemical reactivity researchgate.netacs.org. Furthermore, HOMO-LUMO energies can be used to derive global reactivity parameters such as ionization potential, electron affinity, chemical hardness, softness, and electrophilicity, offering a comprehensive understanding of a molecule's propensity to undergo chemical transformations acs.org.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies for this compound Analogues

Chemoinformatics and QSAR methodologies are widely applied in drug discovery and medicinal chemistry to establish quantitative relationships between a molecule's structure and its biological activity. Numerous studies have utilized these approaches for this compound analogues.

A significant area of research involves this compound analogues as selective PDE4B inhibitors researchgate.netresearchgate.netresearchgate.net. These studies have employed pharmacophore modeling, molecular docking, and 3D-QSAR to explore binding modes and predict activity.

Table 1: Statistical Parameters of 3D-QSAR Models for this compound Analogues

| Study Focus | QSAR Model Type | Training Set R² | Training Set Q² | External Validation R² | Reference |

| PDE4B Inhibitors (Pharmacophore Hypothesis) | 3D-QSAR | 0.918 | 0.852 | 0.70 | researchgate.netresearchgate.net |

| PDE4B Inhibitors (Atom-based 3D-QSAR) | 3D-QSAR | 0.8624 | 0.6707 | N/A | researchgate.net |

| Xanthine Oxidase Inhibitors (AADHR Model) | 3D-QSAR | 0.91 | 0.82 | N/A | researchgate.net |

These QSAR models, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), demonstrate strong predictive power for the biological activities of novel compounds within the studied series researchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, a 3D-QSAR model for PDE4B inhibitors achieved an R² of 0.918 and a Q² of 0.852, with external validation yielding an R² of 0.70, indicating good predictive ability researchgate.netresearchgate.net. Another study on this compound derivatives as xanthine oxidase inhibitors developed a 3D-QSAR model with R² = 0.91 and Q² = 0.82, identifying specific functional groups like hydroxy and amino groups as crucial pharmacophore elements researchgate.net. These findings underscore the utility of chemoinformatics and QSAR in guiding the design of potent and selective inhibitors based on the this compound scaffold.

Compound Names Mentioned:

this compound

this compound analogues

this compound derivatives

this compound-4, 6-diamine (PPD)

ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate

(4-((4-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)methanol

4-((4-chlorobenzyl)thio)-5,6-dimethyl-2-phenylpyrimidine

Advanced Spectroscopic and Structural Elucidation Techniques in 2-phenylpyrimidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural characterization of organic molecules, offering detailed information about the connectivity and environment of atomic nuclei. For 2-phenylpyrimidine and its derivatives, NMR techniques, particularly multi-dimensional and advanced methods, are crucial for unambiguous structural assignment and the study of dynamic processes.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are vital for deciphering the complex structural nuances of this compound and its substituted analogs. These techniques exploit nuclear spin couplings and through-space interactions to establish detailed connectivity maps.

HSQC and HMBC: HSQC experiments correlate directly bonded proton and carbon nuclei, facilitating the assignment of protonated carbons. HMBC, on the other hand, detects correlations between protons and carbons separated by two to four bonds, providing crucial information for establishing long-range connectivities and confirming the skeletal structure of phenylpyrimidine systems researchgate.netyoutube.com. For instance, in the analysis of related pyrimidine derivatives, HSQC experiments have been used to identify CH connectivities, while HMBC has been instrumental in mapping out the carbon framework by identifying correlations between protons and carbons across multiple bonds researchgate.netyoutube.com. Specific HMBC correlations, such as between H-1 and C-1 (δH 6.35 ppm, δC 122.1 ppm) and H-2 and C-2 (δH 5.48 ppm, δC 129.0 ppm), have been used to confirm structural assignments in complex molecules researchgate.net.

COSY: COSY spectra reveal proton-proton couplings, identifying protons that are vicinal or geminal to each other, thereby aiding in the assignment of proton spin systems within the phenyl and pyrimidine rings researchgate.netyoutube.comd-nb.info.

NOESY/NOEdiff: NOESY experiments detect through-space proximity between protons, providing insights into the spatial arrangement of atoms. This is particularly useful for identifying conformational preferences and interactions between different parts of the molecule. In studies of related compounds, NOEdiff and NOESY have been employed to confirm the presence of specific conformers and to understand spatial relationships, which can be critical for structure-activity relationship studies researchgate.netmdpi.com. For example, NMR data from NOEdiff, 2D-NOESY, and temperature-dependent 1H-NMR spectra have revealed duplicated signals in this compound-N-acylhydrazone derivatives, indicative of a mixture of conformers in solution mdpi.com.

Table 1: Selected 1H NMR Data for this compound Derivatives

| Compound/Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment/Observation | Reference |

| Ethyl Ester Derivative mdpi.com | ||||

| CH3 (ethyl) | 1.30 | t | Ethyl methyl group | mdpi.com |

| CH3 (ring) | 2.36 | s | Ring methyl group | mdpi.com |

| CH2 (sulfanyl) | 4.62 | s | Sulfanyl methylene group | mdpi.com |

| Aromatic protons | 7.11–8.46 | m | Phenyl and pyrimidine aromatic protons | mdpi.com |

| Triazole-Pyrimidine Hybrid nih.gov | ||||

| CH3 (triazole) | 2.48 | s | Triazole methyl group | nih.gov |

| CH2 (piperazine) | 4.01 | s | Piperazine methylene group | nih.gov |

| CH3 (piperazine) | 3.85 | s | Piperazine methyl group | nih.gov |

| Aromatic protons | 6.96–7.33 | m | Phenyl and pyrimidine aromatic protons | nih.gov |

Note: Specific assignments for 2D NMR correlations (HSQC, HMBC, NOESY) are typically detailed in figures within the original publications.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the physical forms of compounds, including crystalline polymorphs, solvates, hydrates, and amorphous forms. It is particularly valuable in the pharmaceutical industry for understanding the solid-state properties of Active Pharmaceutical Ingredients (APIs) and drug products europeanpharmaceuticalreview.comcrystalpharmatech.com. SSNMR is sensitive to inter- and intra-molecular interactions, molecular packing, and dynamics in the solid state crystalpharmatech.com.

While specific SSNMR studies on this compound itself were not detailed in the provided snippets, the technique is broadly applied to similar heterocyclic compounds. SSNMR can differentiate between crystalline and amorphous states by observing differences in spectral line widths and chemical shifts, where amorphous materials typically exhibit broader peaks due to increased structural disorder europeanpharmaceuticalreview.comresearchgate.netamericanpharmaceuticalreview.com. It can also quantify the ratio of crystalline to amorphous content, providing crucial information for formulation development and stability studies europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com. SSNMR offers excellent selectivity, often allowing API peaks to be resolved from excipient peaks, and can detect low levels of crystalline material within amorphous dispersions americanpharmaceuticalreview.com. Techniques like Magic Angle Spinning (MAS) and High Power Decoupling (HDEC) are employed to narrow spectral lines and enhance resolution in solid samples crystalpharmatech.com.

Dynamic NMR Studies of Conformational Interconversions

Dynamic NMR (DNMR) spectroscopy is employed to investigate processes occurring on the NMR timescale, such as conformational changes, bond rotations, and chemical exchange. By acquiring NMR spectra at variable temperatures, researchers can monitor the interconversion rates between different molecular conformations and determine activation energies for these processes.

Studies on derivatives of this compound have utilized DNMR to understand conformational dynamics. For example, research on 4-methyl-2-phenylpyrimidine-N-acylhydrazone derivatives revealed that signal duplications in their 1H and 13C NMR spectra were attributable to the presence of distinct CO-NH bond conformers (syn and anti-periplanar) in solution mdpi.com. Temperature-dependent NMR experiments were used to confirm these conformers and to calculate the energy barriers (ΔG≠) associated with the rotation around the amide bond, indicating that electronic effects of the pyrimidine ring can influence this barrier mdpi.com. Similarly, studies on molecules with restricted rotation have shown that NMR can resolve distinct rotamers in slow exchange, providing quantitative data on their populations and interconversion rates, such as a 1:1 ratio of rotamers with a measured half-life of approximately 0.5 seconds copernicus.org.

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of molecules in the crystalline state. It provides definitive information about bond lengths, bond angles, molecular conformation, and, crucially, the nature and arrangement of intermolecular interactions that govern crystal packing rsc.orgresearchgate.netajol.inforesearchgate.net.

For this compound and its derivatives, SCXRD studies have revealed several key aspects of their solid-state behavior:

Intermolecular Interactions: A variety of non-covalent interactions play a significant role in stabilizing the crystal lattices. These commonly include:

Hydrogen Bonding: N-H···O and C-H···O hydrogen bonds are frequently observed, linking molecules into chains or networks rsc.orgajol.inforesearchgate.net. For example, in pyrimidine-5-carbonitrile derivatives, N-H···O hydrogen bonds were identified as a common motif rsc.org.

π-π Stacking: Interactions between the aromatic phenyl and pyrimidine rings contribute to crystal packing, forming layered or stacked structures researchgate.netresearchgate.net.

H···H Contacts: Close contacts between hydrogen atoms from different molecules are also significant contributors to crystal packing rsc.orgajol.inforesearchgate.net.

Table 2: Summary of Intermolecular Interactions in Phenylpyrimidine Derivatives

| Interaction Type | Description | Significance | Reference |

| N-H···O Hydrogen Bond | Hydrogen atom bonded to nitrogen forms a bond with an oxygen atom. | Links molecules into chains or networks, stabilizing crystal structure. | rsc.orgajol.info |

| C-H···O Hydrogen Bond | Hydrogen atom bonded to carbon forms a bond with an oxygen atom. | Contributes to crystal packing and network formation. | ajol.inforesearchgate.net |

| N-H···N Hydrogen Bond | Hydrogen atom bonded to nitrogen forms a bond with another nitrogen atom. | Stabilizes crystal lattice through hydrogen bonding. | rsc.orgresearchgate.net |

| C-H···N Hydrogen Bond | Hydrogen atom bonded to carbon forms a bond with a nitrogen atom. | Contributes to the overall three-dimensional network structure. | researchgate.net |

| π-π Stacking | Overlap of π electron clouds between aromatic rings (phenyl and pyrimidine). | Forms layered or stacked structures, influencing molecular arrangement. | researchgate.netresearchgate.net |

| C-H···π Interaction | Interaction between a C-H bond and the π system of an aromatic ring. | Contributes to the formation of the final three-dimensional network structure. | researchgate.net |

| H···H Contacts | Close contacts between hydrogen atoms from different molecules. | Significant contributors to the total crystal packing. | rsc.orgajol.inforesearchgate.net |

Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of compounds, confirming their elemental composition, and providing insights into fragmentation patterns, which can aid in elucidating reaction mechanisms and identifying unknown compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers significantly greater accuracy in mass determination compared to conventional low-resolution MS. This precision allows for the unambiguous determination of elemental composition, distinguishing between compounds with very similar nominal masses but different molecular formulas. HRMS is frequently used in conjunction with techniques like Electrospray Ionization (ESI) or Liquid Chromatography (LC-MS) to analyze complex mixtures and confirm the identity of synthesized compounds.

For this compound derivatives, HRMS data has been reported to confirm the molecular formulas of newly synthesized compounds. These precise mass measurements are critical for validating synthetic pathways and ensuring the correct structural assignment of novel compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. After ionization, a specific ion (precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (daughter ions) are then analyzed, providing detailed information about the molecule's connectivity and functional groups.

For this compound (C₁₀H₈N₂), MS/MS analysis can reveal characteristic fragmentation pathways. Electron Ionization (EI) mass spectrometry, a common ionization method, often leads to the formation of a molecular ion, which then fragments. The molecular ion for this compound is expected at m/z 156. Common fragmentation pathways for aromatic compounds often involve the cleavage of bonds within or between the aromatic rings, or the loss of stable fragments. For this compound, expected fragments might include the phenyl cation (m/z 77) and the pyrimidine cation (m/z 79), resulting from the cleavage of the bond connecting the two rings. Further fragmentation of these ions can yield additional structural information massbank.eututorchase.comlibretexts.org.

Table 1: Potential Fragmentation Pathways of this compound

| Fragment Ion | m/z | Possible Origin/Loss |

| Molecular Ion | 156 | [C₁₀H₈N₂]⁺ |

| Phenyl cation | 77 | Loss of pyrimidine moiety |

| Pyrimidine cation | 79 | Loss of phenyl moiety |

| Other fragments | Varies | Further fragmentation of phenyl or pyrimidine ions, ring opening |

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of a compound. They work by measuring the absorption or scattering of infrared radiation, which causes molecules to vibrate at specific frequencies corresponding to their chemical bonds.

For this compound, FT-IR and Raman spectroscopy can confirm the presence of characteristic functional groups and aromatic ring vibrations. Typical assignments for the phenyl and pyrimidine moieties are expected. The phenyl ring is characterized by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1500 cm⁻¹. The pyrimidine ring, with its C=N and C=C bonds, also contributes to characteristic stretching vibrations, often observed in the fingerprint region. For example, C=N stretching vibrations in pyrimidines are commonly found around 1580-1600 cm⁻¹, while C=C ring stretching modes appear in the 1400-1500 cm⁻¹ range nih.govresearchgate.netresearchgate.net.

Table 2: Characteristic Vibrational Bands for this compound and Related Structures

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy (FT-IR/Raman) | Reference(s) |

| ~3038 | C-H stretching (aromatic) | FT-IR | nih.gov |

| ~1600-1500 | C=C stretching (aromatic rings) | FT-IR, Raman | nih.govresearchgate.netresearchgate.net |

| ~1584 | C=N stretching (pyrimidine ring) | FT-IR | nih.gov |

| ~1488 | C=C stretching (phenyl ring) | FT-IR | nih.gov |

| ~751 | C-H out-of-plane bending (phenyl) | FT-IR | nih.gov |

| ~683 | C-H out-of-plane bending (phenyl) | FT-IR | nih.gov |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption and emission spectroscopy are vital for understanding the photophysical properties of this compound, including its electronic transitions and luminescence behavior. These techniques probe the energy levels of electrons within the molecule and how they interact with light.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions from lower-energy ground states to higher-energy excited states, typically involving π electrons or non-bonding electrons. For this compound, UV-Vis spectra reveal information about the conjugated π systems of the phenyl and pyrimidine rings.

The absorption spectra of this compound and its derivatives commonly show strong absorption bands in the UV region, attributed to π→π* transitions within the aromatic systems nih.govvulcanchem.comossila.com. For instance, absorption bands have been reported in the range of 250-350 nm for various this compound derivatives, with specific λmax values influenced by substituents and the surrounding environment nih.govossila.comresearchgate.netresearchgate.net. Lower energy absorption bands, often observed at wavelengths greater than 400 nm in some complexes, are frequently associated with charge-transfer transitions or HOMO-LUMO transitions researchgate.netresearchgate.net.

Table 3: UV-Vis Absorption Maxima (λmax) for this compound and Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Transition Type (if specified) | Reference(s) |

| This compound skeleton (general) | DCM | ~254 | π→π* (likely) | ossila.com |

| This compound complexes (general) | CH₂Cl₂ | ~250-350 | HOMO→LUMO, LLCT | researchgate.netresearchgate.net |

| This compound complexes (general) | CH₂Cl₂ | >400 | HOMO→LUMO | researchgate.netresearchgate.net |

| PP1 (4,6-Bis(4-Diphenylamino-phenyl)-2-phenylpyrimidine) | Toluene | ~390 | HOMO→LUMO | nih.gov |

| PP1 (4,6-Bis(4-Diphenylamino-phenyl)-2-phenylpyrimidine) | THF | ~284 | HOMO→LUMO | nih.gov |

| PP2 (4,6-Bis((4-Di(4-metoxyphenil)amino)-phenil)-2-phenilpyrimidine) | N.A. | ~290 | HOMO→LUMO | nih.gov |

| Methoxy-substituted phenylpyrimidine Pt(II) complex | CH₂Cl₂ | ~427 | HOMO→LUMO | researchgate.net |

Fluorescence and phosphorescence spectroscopy are used to study the light-emitting properties of molecules. Fluorescence involves the emission of photons from a singlet excited state, which is a rapid process. Phosphorescence, on the other hand, involves emission from a triplet excited state, which is a spin-forbidden transition and thus typically much slower, leading to longer emission lifetimes.

This compound derivatives have been explored for their luminescent properties, particularly in the context of metal complexes for organic light-emitting diodes (OLEDs). For instance, certain platinum(II) complexes incorporating this compound ligands exhibit phosphorescence emission, with emission wavelengths varying from green to red depending on the substituents researchgate.netrsc.org. The photoluminescence quantum yield (PLQY) and excited-state lifetime are key parameters measured. For example, a platinum(II) complex with a 2-(3-methoxyphenyl)pyrimidine ligand showed PLQY up to 52% in solution and 20% in the solid state rsc.org. Other derivatives have demonstrated significant fluorescence quantum yields, such as 0.87 in toluene for compound 1, with emission colors ranging from blue to orange depending on the solvent polarity mdpi.com. Excited-state lifetimes of around 27 μs have been reported for related platinum(II) complexes, and some derivatives exhibit long-lived emission, which is crucial for efficient OLED applications acs.orgnih.gov.

Applications of 2-phenylpyrimidine in Advanced Materials Science

Liquid Crystalline Materials Incorporating 2-Phenylpyrimidine Moieties

The integration of the this compound core into mesogenic structures has yielded materials with tailored liquid crystalline properties, influencing their phase behavior and electro-optical responses.

Mesophase Behavior and Thermal Properties

The incorporation of the rigid this compound unit can significantly influence the mesophase behavior and thermal stability of liquid crystalline compounds. For instance, organosiloxane mesogens featuring a 5-phenylpyrimidine core have been synthesized and characterized, exhibiting transitions between Smectic A (SmA) and Smectic C (SmC) phases. These materials have demonstrated layer contractions ranging from 0.5% to 1.4% during the SmA-SmC transition, aligning with characteristics of "de Vries-like" liquid crystals acs.org. Further research has shown that chiral carbosilane-terminated liquid crystals containing a phenylpyrimidine moiety can undergo Smectic A* (SmA) to Smectic C (SmC*) phase transitions with minimal layer contraction, as low as 0.2% rsc.org. This class of materials often displays low orientational and high translational order acs.org.

A specific phenyl pyrimidine liquid crystal, PYP8O8, has been studied for its anisotropic mechanical and thermal properties across a range of temperatures. This compound exhibits distinct phases, including crystalline, Smectic C, Smectic A, nematic, and isotropic liquid phases, typically within a temperature range of 20–90 °C acs.orgmpg.de. Investigations into these materials reveal that thermal anisotropy, where thermal diffusivity is higher along the molecular director than perpendicular to it, can be substantial, potentially reaching 100% or more. This thermal anisotropy is attributed to the inherent structural anisotropy of the LC molecules rather than long-range layer ordering acs.orgmpg.de. Additionally, phenylpyrimidine units have been incorporated into exo-calix mdpi.comarene structures, creating liquid crystalline materials that often display a smectic A phase rsc.org. Fluoroalkyl-substituted phenylpyrimidines have also been synthesized and investigated as chiral dopants for ferroelectric liquid crystals, aiming to achieve specific mesophase properties and fast responses oup.com.

Table 1: Thermal Properties and Mesophase Behavior of Phenylpyrimidine-Based Liquid Crystals

| Compound/Series | Key Structural Feature | Mesophases Observed | Transition Temperatures (°C) | Notes on Properties | Citation |

| Organosiloxane mesogens (3(n)) | 5-phenylpyrimidine core, trisiloxane-terminated side-chain | SmA, SmC | Varies with chain length | SmA-SmC transition with 0.5-1.4% layer contraction; "de Vries-like" properties | acs.org |

| Chiral carbosilane-terminated phenylpyrimidine | Phenylpyrimidine core, chiral difluorohexyloxy side-chain | SmA, SmC | Varies | Max layer contraction 0.2%; "de Vries-like" properties; high electroclinic susceptibility | rsc.org |

| PYP8O8 | 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine | Crystalline, SmC, SmA, Nematic, Isotropic | Crys-29-SmC-56-SmA-62-N-69-Iso | High thermal anisotropy; mechanical anisotropy lower than thermal | acs.orgmpg.de |

| Exo-calix mdpi.comarene derivatives | Phenylpyrimidine units attached via spacers | Smectic A | Not specified | Liquid crystalline materials | rsc.org |

| Fluoroalkyl-substituted phenylpyrimidines | Phenylpyrimidine core with fluoroalkyl substituents | Not specified (chiral dopants) | Not specified | Chiral dopants for ferroelectric LCs | oup.com |

Electro-Optical Properties of Liquid Crystals

The phenylpyrimidine moiety contributes to desirable electro-optical characteristics in liquid crystals, particularly concerning response times and dielectric properties. Chiral organosiloxane mesogens incorporating the phenylpyrimidine core have demonstrated remarkable electro-optical and alignment properties when used as surface-stabilized ferroelectric liquid crystals. These materials can exhibit very fast optical rise times, with one example showing 11 µs at a specific temperature and electric field strength researchgate.net. They are characterized by a negative dielectric anisotropy (Δε) typically around -6 to -1 and possess moderately high spontaneous polarization values, ranging from 80 to 130 nC/cm² researchgate.net.

The electroclinic effect (ECE) is another significant electro-optical phenomenon observed in certain phenylpyrimidine-based liquid crystals. Materials exhibiting "de Vries-like" properties, often featuring phenylpyrimidine structures, show large electroclinic susceptibilities. This effect allows for the generation of gray scales in display applications with response times faster than those achievable with nematic liquid crystals rsc.org. The ECE is understood as an analog electro-optical effect where an applied electric field induces a molecular tilt relative to the layer normal in chiral smectic A (SmA*) phases rsc.org.

Table 2: Electro-Optical Properties of Phenylpyrimidine-Based Liquid Crystals

| Compound/System | Key Property Measured | Value/Observation | Notes | Citation |

| Chiral organosiloxane mesogens | Optical Rise Time | 11 µs (at T − TAC = −10 K, 6 V µm⁻¹) | One of the fastest for organosiloxane mesogens | researchgate.net |

| Chiral organosiloxane mesogens | Dielectric Anisotropy (Δε) | -6 to -1 (in SmC* phase) | Negative dielectric anisotropy | researchgate.net |

| Chiral organosiloxane mesogens | Spontaneous Polarization (Ps) | 80–130 nC/cm² | Moderately high values | researchgate.net |

| "De Vries-like" phenylpyrimidine LCs | Electroclinic Effect (ECE) | High electroclinic susceptibility; comparable to benchmark materials | Enables faster gray scale in displays | rsc.org |

| Fluoroalkyl-substituted phenylpyrimidines | Response Time | Fast response | Used as chiral dopants for ferroelectric LCs | oup.com |

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The electron-deficient nature of the pyrimidine ring, coupled with the versatile phenyl substituent, makes this compound a valuable component in the design of materials for organic light-emitting diodes (OLEDs).

Design of Emitters and Host Materials

Phenylpyrimidine derivatives have been successfully designed as emitters and host materials for OLEDs, contributing to efficient light generation and charge transport. For instance, derivatives featuring a phenyl pyrimidine core linked to triphenylamino or 4,4′-dimethoxytriphenylamino donor groups have been synthesized as emitters. These compounds exhibit high thermal stability, with 5% weight loss temperatures recorded at 397 °C and 438 °C, indicating their suitability for vacuum deposition processes in OLED fabrication mdpi.comresearchgate.net. The inclusion of methoxy groups has been shown to enhance hole-transporting properties and cause a bathochromic shift in emission, moving from blue to green-blue spectral regions mdpi.comresearchgate.net. These materials can facilitate delayed emission and effectively utilize triplet excitons, achieving maximum external quantum efficiencies (EQE) of up to 10.6% mdpi.comresearchgate.net.

The this compound unit also serves as a key acceptor moiety in host materials for OLEDs, particularly for Thermally Activated Delayed Fluorescence (TADF) applications. Compounds incorporating this core, such as 10,10'-(this compound-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine) (1PPA), have been investigated as hosts for blue TADF emitters. These host materials can possess high triplet energies (e.g., up to 3.07 eV), good thermal and morphological stability, and bipolar charge transport characteristics. Such properties enable high device efficiencies, with reported EQEs reaching 13.6% in optimized blue TADF OLEDs uni-bayreuth.de. Furthermore, pyrimidine-containing bipolar host materials, like 2,4,6-tricarbazolo-1,3,5-pyrimidine (PYM3) with a triplet energy of 2.89 eV, have been employed for blue phosphorescent emitters, facilitating good exciton confinement and superior carrier injection/transport spiedigitallibrary.org. Similarly, 4,6-bis(3-(carbazol-9-yl)phenyl)pyrimidine (46DCzPPm) with a triplet energy of 2.64 eV has been used in blue phosphorescent OLEDs, achieving high EQEs of 13.5% spiedigitallibrary.org. The electron-deficient nature of the pyrimidine ring compared to benzene or pyridine enhances the electron-accepting character of these host materials, leading to improved electron transport and injection properties spiedigitallibrary.org.

Table 3: Performance Metrics of Phenylpyrimidine-Based OLED Materials

| Compound/Material Type | Application in OLEDs | Key Performance Metric | Value | Notes | Citation |

| Phenylpyrimidine derivatives (e.g., PP1, PP2) | Emitters | Thermal Stability (T5% wt. loss) | 397 °C, 438 °C | High thermal stability for vacuum deposition | mdpi.comresearchgate.net |

| Phenylpyrimidine derivatives (e.g., PP1, PP2) | Emitters | Max External Quantum Efficiency (EQE) | Up to 10.6% | Facilitates delayed emission, utilizes triplet excitons | mdpi.comresearchgate.net |

| 1PPA (10,10'-(this compound-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine)) | Host Material (for blue TADF) | Triplet Energy (ET) | ~3.07 eV | High triplet energy, good thermal/morphological stability | uni-bayreuth.de |

| 1PPA (as host) | Host Material (for blue TADF) | Max EQE | Up to 13.6% | High efficiency in blue TADF OLEDs | uni-bayreuth.de |

| PYM3 (2,4,6-tricarbazolo-1,3,5-pyrimidine) | Host Material (for blue PHOLED) | Triplet Energy (ET) | 2.89 eV | Suitable for blue phosphorescent emitters | spiedigitallibrary.org |

| 46DCzPPm (4,6-bis(3-(carbazol-9-yl)phenyl)pyrimidine) | Host Material (for blue PHOLED) | Triplet Energy (ET) | 2.64 eV | High EQE of 13.5% achieved | spiedigitallibrary.org |

Charge Transport and Exciton Dynamics in Devices

The charge transport capabilities of phenylpyrimidine derivatives are crucial for efficient OLED operation. Some phenylpyrimidine-based emitters have demonstrated improved hole-transporting properties, with one compound exhibiting a hole drift mobility of up to 4.9 × 10⁻⁵ cm²/V·s at an electric field of 9.2 × 10⁵ V/cm mdpi.comresearchgate.net. These materials can also facilitate delayed emission, and the underlying mechanism is often attributed to a "hot exciton" process mdpi.comresearchgate.net.

Supramolecular Chemistry and Self-Assembly

The this compound scaffold also serves as a valuable building block in supramolecular chemistry, enabling the construction of complex architectures through self-assembly processes driven by non-covalent interactions and metal coordination.

Phenylpyrimidine derivatives have been employed as ligands in the formation of metallosupramolecular structures. For example, this compound-4,6-dicarboxaldehyde has been used as a ligand component in the self-assembly of tetranuclear [2 × 2] grid-type metallosupramolecular architectures nih.gov. Similarly, bis-tridentate ligands derived from this compound, such as 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine, synthesized via click chemistry, readily self-assemble into [2 × 2] grid-like metal complexes rsc.org. These ligands can also be functionalized with polymers (e.g., PEG or PEtOx) to create star-shaped supramolecular polymers through complexation with transition metal ions like Fe²⁺ or Zn²⁺ rsc.org.

The ability of the phenylpyrimidine unit to participate in metal coordination makes it suitable for creating intricate grid structures. For instance, a ligand comprising this compound and pyridine units has been used with PdCl₂(PPh₃)₂ to form supramolecular grid structures ugent.be. These self-assembly processes are driven by dynamic, reversible interactions, including metal-ligand binding, which are fundamental to supramolecular chemistry ugent.beresearchgate.net. The precise control over the assembly of these molecular components allows for the design of functional supramolecular materials with tailored properties rsc.orgresearchgate.net.

Table 4: Applications of this compound in Supramolecular Chemistry

| Ligand/Derivative | Metal Ion/Complex | Supramolecular Architecture | Driving Force/Interaction | Notes | Citation |

| This compound-4,6-dicarboxaldehyde | Zinc acetate | Tetranuclear [2 × 2] grid | Imine formation, Zn(II) binding | Self-assembly by selection | nih.gov |

| 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine | Metal ions (e.g., Fe²⁺, Zn²⁺) | [2 × 2] grid-like metal complexes; Star-shaped supramolecular polymers | Metal-ligand coordination, click chemistry | Ligands functionalized with polymers | rsc.org |

| This compound-containing ligands | PdCl₂(PPh₃)₂ | Supramolecular grid structures | Metal-ligand coordination | Formation of metallogrids | ugent.be |

| 2-amino-4-methyl-6-phenylpyrimidine | Dicarboxylic acids | Co-crystals | Hydrogen bonding | Crystal engineering studies | researchgate.net |

Compound List

this compound

5-Phenylpyrimidine

Organosiloxane mesogens (3(n))

Chiral carbosilane-terminated phenylpyrimidine

PYP8O8 (5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine)

Exo-calix mdpi.comarene derivatives (incorporating phenylpyrimidine units)

Fluoroalkyl-substituted phenylpyrimidines

PP1

PP2

1PPA (10,10'-(this compound-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine))

PYM3 (2,4,6-tricarbazolo-1,3,5-pyrimidine)

46DCzPPm (4,6-bis(3-(carbazol-9-yl)phenyl)pyrimidine)

this compound-4,6-dicarboxaldehyde

4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine

2-amino-4-methyl-6-phenylpyrimidine

Q & A

Q. What protocols ensure reproducibility when scaling up this compound synthesis for collaborative studies?

- Methodological Answer : Document reaction parameters (temperature, stirring rate, catalyst batch) meticulously. Use validated analytical methods (e.g., HPLC purity ≥95%). Share raw data (spectra, chromatograms) via repositories like Zenodo. Cross-validate results with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.